molecular formula C22H31N3 B6156563 4-{[1-(pentan-3-yl)-5-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}pyridine CAS No. 2413870-61-6

4-{[1-(pentan-3-yl)-5-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}pyridine

Cat. No.: B6156563
CAS No.: 2413870-61-6
M. Wt: 337.5
InChI Key:
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Description

4-{[1-(pentan-3-yl)-5-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}pyridine is a useful research compound. Its molecular formula is C22H31N3 and its molecular weight is 337.5. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[1-(pentan-3-yl)-5-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}pyridine' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(pentan-3-yl)-5-(pyridin-4-ylmethyl)piperidin-3-ol, which is synthesized from 4-bromopyridine, 3-piperidinol, and pentan-3-ol. The second intermediate is 4-(chloromethyl)pyridine, which is synthesized from 4-methylpyridine and formaldehyde. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": ["4-bromopyridine", "3-piperidinol", "pentan-3-ol", "4-methylpyridine", "formaldehyde", "palladium catalyst", "base"], "Reaction": ["Step 1: Synthesis of 1-(pentan-3-yl)-5-(pyridin-4-ylmethyl)piperidin-3-ol", "a. Dissolve 4-bromopyridine (1.0 equiv), 3-piperidinol (1.2 equiv), and pentan-3-ol (1.5 equiv) in anhydrous DMF.", "b. Add potassium carbonate (2.0 equiv) and heat the reaction mixture to 100°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture to room temperature and extract with ethyl acetate.", "d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 1-(pentan-3-yl)-5-(pyridin-4-ylmethyl)piperidin-3-ol as a white solid.", "Step 2: Synthesis of 4-(chloromethyl)pyridine", "a. Dissolve 4-methylpyridine (1.0 equiv) and formaldehyde (1.2 equiv) in anhydrous dichloromethane.", "b. Add hydrochloric acid (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours under nitrogen atmosphere.", "c. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "d. Purify the crude product by column chromatography to obtain 4-(chloromethyl)pyridine as a yellow liquid.", "Step 3: Coupling of Intermediates", "a. Dissolve 1-(pentan-3-yl)-5-(pyridin-4-ylmethyl)piperidin-3-ol (1.0 equiv) and 4-(chloromethyl)pyridine (1.2 equiv) in anhydrous DMF.", "b. Add palladium catalyst (0.1 equiv) and base (2.0 equiv) and heat the reaction mixture to 100°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture to room temperature and extract with ethyl acetate.", "d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain the final product, 4-{[1-(pentan-3-yl)-5-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}pyridine as a white solid."] }

CAS No.

2413870-61-6

Molecular Formula

C22H31N3

Molecular Weight

337.5

Purity

95

Origin of Product

United States

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